molecular formula C10H15BrN2S B13896802 1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine

1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine

Cat. No.: B13896802
M. Wt: 275.21 g/mol
InChI Key: HBJAFVAGLTYKES-UHFFFAOYSA-N
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Description

1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine is a chemical compound that features a piperazine ring substituted with a 5-bromothiophen-2-yl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromothiophene moiety imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

The synthesis of 1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromothiophene and piperazine.

    Reaction Conditions: The bromothiophene is first brominated to introduce the bromine atom at the 5-position. This is followed by the alkylation of piperazine with the brominated thiophene under controlled conditions.

    Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction.

Chemical Reactions Analysis

1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication.

Comparison with Similar Compounds

1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride and 1-[(5-bromothiophen-2-yl)methyl]piperazine share structural similarities.

    Uniqueness: The presence of the piperazine ring and the specific substitution pattern in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.

Properties

Molecular Formula

C10H15BrN2S

Molecular Weight

275.21 g/mol

IUPAC Name

1-[1-(5-bromothiophen-2-yl)ethyl]piperazine

InChI

InChI=1S/C10H15BrN2S/c1-8(9-2-3-10(11)14-9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3

InChI Key

HBJAFVAGLTYKES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Br)N2CCNCC2

Origin of Product

United States

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